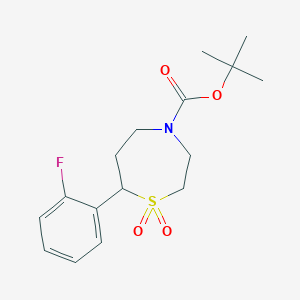

![molecular formula C27H25N3 B2598076 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-84-9](/img/structure/B2598076.png)

1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

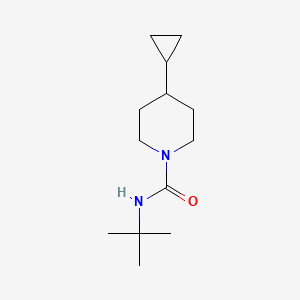

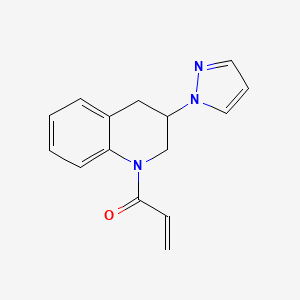

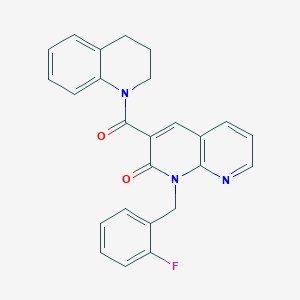

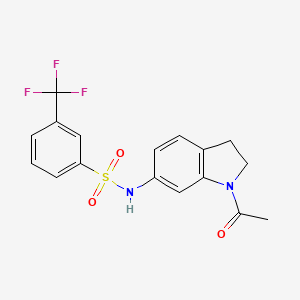

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and connectivity of the compound .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy can be used to study these properties .Aplicaciones Científicas De Investigación

Photophysical and Quantum Chemical Properties

The photophysical properties of pyrazolo[3,4-b]quinoline derivatives, including those similar to 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied. These compounds exhibit solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. The quantum chemical simulations of these derivatives reveal similarities in their absorption spectra, characterized by strong absorption bands in the 200–500 nm spectral range. The substitution of methyl groups by phenyl groups significantly alters the absorption spectra, mainly in the 240–370 nm range, due to additional molecular double bonding segments of the substituted phenyl groups (Kościń et al., 2003), (Gondek et al., 2004).

Supramolecular Aggregation

Research on dihydrobenzopyrazoloquinolines, which are structurally related to the chemical , has shown that substitution on the molecule can significantly impact the dimensionality of supramolecular aggregation. In these compounds, molecules are linked by hydrogen bonds into various structures, ranging from cyclic dimers to complex three-dimensional frameworks, demonstrating the potential for designing materials with specific physical properties (Portilla et al., 2005).

Reversible Fluorescence Quenching

Pyrazolo[3,4-b]quinoline derivatives have also been explored for their fluorescence properties, which are relevant for applications in light-emitting devices. These compounds exhibit stable fluorescence in various solvents, but they undergo an efficient and reversible quenching process in the presence of protic acids. This quenching, accompanied by a change in the UV spectrum, is due to both dynamic and static mechanisms and can be fully recovered, indicating potential use in sensor technologies (Mu et al., 2010).

Synthesis and Chemical Reactivity

The synthesis and reactivity of pyrazolo[3,4-b]quinoline derivatives have been subjects of research, with studies detailing the conditions for producing various substituted derivatives. These syntheses involve reactions with primary amines, aldehydes, and other reagents, leading to compounds with potential cytotoxic activities and applications in creating molecular logic switches and light-emitting materials (Deady et al., 2003), (Uchacz et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3/c1-5-20-9-13-25-23(15-20)27-24(16-28-25)26(21-10-6-17(2)7-11-21)29-30(27)22-12-8-18(3)19(4)14-22/h6-16H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJOVWYTWGLGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2598005.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)

![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)